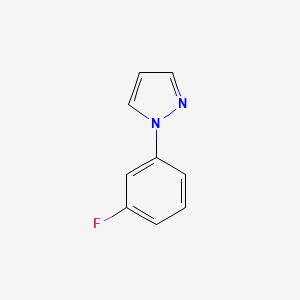

1-(3-fluorophenyl)-1H-pyrazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJIQZLXMZCUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653284 | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37649-86-8 | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrazole Scaffold in Chemical Science

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its unique structural and chemical properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds. nih.govtandfonline.com The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile. researchgate.net

The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its therapeutic potential across various disease areas. nih.govrsc.org These include anti-inflammatory agents, anticoagulants, and anti-cancer therapies. nih.govtandfonline.com The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, contributes to its successful application in the design of potent and selective enzyme inhibitors. nih.gov Furthermore, the synthetic accessibility of pyrazoles makes them an attractive starting point for the development of new chemical entities. nih.govmdpi.com

Role of Fluorine Substitution in Pyrazole Chemistry

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry. numberanalytics.comtandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a parent compound. numberanalytics.comolemiss.edu

In the context of pyrazole (B372694) chemistry, the strategic placement of a fluorine atom can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the half-life of a drug in the body. tandfonline.comrsc.org

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comrsc.org

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby enhancing the potency of a compound. olemiss.edursc.org

Alteration of Acidity/Basicity: The presence of a fluorine atom can influence the pKa of nearby functional groups, which can be critical for a drug's mechanism of action and bioavailability. beilstein-journals.org

The incorporation of a 3-fluorophenyl group onto the pyrazole scaffold, as seen in 1-(3-fluorophenyl)-1H-pyrazole, combines the robust framework of the pyrazole ring with the advantageous properties imparted by the fluorine atom.

Overview of 1 3 Fluorophenyl 1h Pyrazole Research Landscape

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These methods can be broadly categorized into cyclocondensation reactions, multi-component reactions, and 1,3-dipolar cycloaddition strategies.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental and widely used methods for pyrazole synthesis. nih.gov This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.

A primary route for synthesizing this compound derivatives involves the cyclocondensation of (3-fluorophenyl)hydrazine (B1330474) with a suitable β-dicarbonyl compound. For instance, the reaction of (3-fluorophenyl)hydrazine with a β-ketoaldehyde or a β-diketone in a suitable solvent like ethanol (B145695) under reflux conditions yields the corresponding this compound. The choice of the 1,3-dicarbonyl compound dictates the substitution pattern at positions 3 and 5 of the pyrazole ring.

The regioselectivity of the cyclocondensation can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For example, the use of aryl hydrazine hydrochlorides in aprotic dipolar solvents has been shown to provide better results compared to the more traditionally used polar protic solvents like ethanol. nih.gov Researchers have also employed microwave-assisted protocols to accelerate the reaction and improve yields. rsc.org

A notable example is the synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, which is achieved through the cyclocondensation of 3-fluorophenylhydrazine with a β-ketonitrile. vulcanchem.com This method offers the advantage of avoiding costly catalysts. vulcanchem.com Similarly, 1,3,5-trisubstituted pyrazoles can be synthesized via a 5-exo-dig cyclocondensation of alk-3-yn-1-ones with hydrazines in the presence of montmorillonite (B579905) K-10, a solid acid catalyst. nih.gov

| Reactants | Product | Conditions | Yield | Ref |

| (3-fluorobenzyl)hydrazine, Phenylglyoxal monohydrate | 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole | Ethanol, reflux | - | |

| 3-Fluorophenylhydrazine, β-Ketonitrile | 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | - | 72% | vulcanchem.com |

| Alk-3-yn-1-ones, Hydrazines | 1,3,5-Trisubstituted pyrazoles | Montmorillonite K-10, microwave | 72-91% | nih.gov |

| Aryl aldehyde, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Pyrazolo-[3,4-b]-quinoline derivatives | Aqueous ethanol, microwave | 91-98% | rsc.org |

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.combeilstein-journals.org This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives. researchgate.netmdpi.com

One common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can be used to synthesize pyranopyrazole derivatives. nih.gov The reaction proceeds through a cascade of condensation, cyclization, and rearrangement steps. nih.gov

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a four-component synthesis involving a sequential palladium-catalyzed Sonogashira alkynylation and Suzuki arylation, intercepted by a pyrazole-forming cyclocondensation. rsc.org This diversity-oriented approach allows for the fine-tuning of the substitution pattern on the pyrazole core. rsc.org Another example is the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to produce 1H-pyrazole derivatives. longdom.org

While direct examples for the synthesis of this compound via MCRs are not explicitly detailed in the provided results, the versatility of these methods suggests their potential applicability. By selecting the appropriate starting materials, including 3-fluorophenylhydrazine, it is conceivable to design MCRs for the targeted synthesis of this compound and its derivatives.

| Reaction Type | Reactants | Product | Catalyst/Solvent | Yield | Ref |

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate | Pyranopyrazole derivatives | - / Water | - | nih.gov |

| Four-component | Aryl iodide, Terminal alkyne, Hydrazine, Arylboronic acid | 1,3,5-Triarylpyrazoles | Palladium | up to 97% | rsc.org |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | 1H-Pyrazole derivatives | Ammonium (B1175870) acetate (B1210297) / Water | Good | longdom.org |

| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Persubstituted pyrazoles | Yb(PFO)₃ | - | beilstein-journals.org |

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.comniscpr.res.inacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. beilstein-journals.orgnih.gov For pyrazole synthesis, the key 1,3-dipoles are sydnones, nitrilimines, and diazo compounds.

Sydnones are mesoionic heterocyclic compounds that serve as stable and readily accessible 1,3-dipole precursors for pyrazole synthesis. beilstein-journals.orgnih.govlew.ro They undergo thermal 1,3-dipolar cycloaddition reactions with alkynes to afford pyrazoles, with the concomitant extrusion of carbon dioxide. lew.roresearchgate.net This method offers a convenient route to a wide range of substituted pyrazoles. beilstein-journals.orgnih.gov

The reaction of a 3-arylsydnone with an alkyne provides a direct pathway to 1,3-diarylpyrazoles. beilstein-journals.orgnih.gov The regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the sydnone (B8496669) and the alkyne. lew.ro For instance, the reaction of a sydnone with a non-symmetrical alkyne can lead to a mixture of regioisomers. lew.ro The use of 2-aryl-1,1-dihalo-1-alkenes as dipolarophiles in reactions with 3-arylsydnones has been shown to be an efficient method for the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles. beilstein-journals.orgnih.gov

While the direct synthesis of this compound using a sydnone-based approach is not explicitly described, the general applicability of this methodology suggests its potential. The synthesis would require the corresponding 3-(3-fluorophenyl)sydnone as the 1,3-dipole precursor.

| Sydnone Reactant | Alkyne/Alkenyl Reactant | Product | Conditions | Yield | Ref |

| 3-Arylsydnones | 2-Aryl-1,1-dihalo-1-alkenes | 1,3-Diaryl-4-halo-1H-pyrazoles | Xylene, 160°C | Moderate to excellent | beilstein-journals.orgnih.gov |

| 3-(2,4-dimethylphenyl)sydnone | Dimethylacetylenedicarboxylate | Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate | - | - | lew.ro |

| Sydnone ribosides | Various alkynes | Pyrazole C-nucleoside analogues | Thermal | - | acs.org |

Nitrilimines are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles to form pyrazole derivatives. niscpr.res.inbohrium.com They are typically generated in situ from precursors such as hydrazonoyl halides or by the oxidation of aldehyde hydrazones. mdpi.comniscpr.res.in

The [3+2] cycloaddition of nitrilimines with alkynes is a direct and efficient method for the synthesis of 1,3-disubstituted pyrazoles. acs.org This reaction has been successfully employed for the synthesis of a variety of pyrazole derivatives with good yields and high regioselectivity. bohrium.comrsc.org For example, the reaction of nitrilimines with ninhydrin-derived Morita-Baylis-Hillman carbonates provides a route to 1,3,5-trisubstituted pyrazoles in high yields. bohrium.comrsc.org

A novel one-pot synthesis of fully substituted pyrazoles has been developed through the in situ generation of nitrilimines from aryldiazonium salts and diazo esters, followed by a cycloaddition with 1,3-dicarbonyl compounds. acs.org This method offers advantages such as mild reaction conditions and broad functional group compatibility. acs.org

| Nitrilimine Precursor | Dipolarophile | Product | Conditions | Yield | Ref |

| Hydrazonoyl halides | Ninhydrin-derived Morita-Baylis-Hillman carbonates | 1,3,5-Trisubstituted pyrazoles | Room temperature | up to 95% | bohrium.comrsc.org |

| Hydrazonoyl halides | Acetylene (from CaC₂) | 1,3-Disubstituted pyrazoles | Two-chamber reactor | up to 99% | acs.org |

| Aryldiazonium salts, Diazo esters | 1,3-Dicarbonyl compounds | Fully substituted pyrazoles | Room temperature | High | acs.org |

| α-Chloroarylidene-phenylhydrazones | Thioaurones | Spiropyrazolines | Chloroform, room temperature | - | mdpi.com |

Diazo compounds are versatile reagents in organic synthesis and can act as 1,3-dipoles in cycloaddition reactions to form pyrazoles. rsc.orgacs.orgrsc.org The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a well-established method for pyrazole synthesis. acs.orgrsc.orgresearchgate.net This reaction often proceeds with high regioselectivity, particularly when using terminal alkynes. acs.org

A convenient one-pot procedure for the preparation of 3,5-disubstituted pyrazoles involves the in situ generation of diazo compounds from aldehydes, which then react with terminal alkynes. acs.org This method avoids the need to handle potentially hazardous diazo compounds directly. acs.org The reaction of diazo compounds with α,β-unsaturated ketones can also lead to pyrazole derivatives. beilstein-journals.org

Furthermore, diazophosphonates have been introduced as effective surrogates for diazoalkanes in pyrazole synthesis. worktribe.com These reagents are more stable than their diazoalkane counterparts and undergo efficient cycloaddition reactions with alkynes to produce N-unsubstituted pyrazoles. worktribe.com The phosphoryl group plays a crucial, yet traceless, role in facilitating the reaction. worktribe.com

| Diazo Compound Source | Dipolarophile | Product | Conditions | Ref |

| Aldehydes (in situ generation) | Terminal alkynes | 3,5-Disubstituted pyrazoles | One-pot | acs.org |

| α-Diazocarbonyl compounds | Alkynes | Pyrazoles | Solvent-free, heating | rsc.orgresearchgate.net |

| Diazophosphonates | Alkynes | N-H pyrazoles | - | worktribe.com |

| Vinyldiazo compounds | - | Pyrazoles | Thermal, catalyst-free | organic-chemistry.org |

| Sulfoximine diazo compounds | Alkynes with electron-withdrawing groups | Pyrazolesulfoximines | - | acs.org |

Specific Synthesis Routes for this compound Core

The formation of the this compound core is fundamental for the development of a wide array of functionalized molecules. This section explores the synthesis of key precursors and the primary methods for pyrazole ring formation.

Precursor Synthesis (e.g., this compound-4-carbaldehyde)

A crucial intermediate for many derivatives is this compound-4-carbaldehyde. ossila.com The synthesis typically begins with the formation of the parent this compound. jst.go.jp This is followed by a formylation reaction to introduce the aldehyde group at the 4-position of the pyrazole ring.

A classical approach for this formylation is the Duff reaction. This method allows for the chemoselective and regiospecific formylation of this compound to yield this compound-4-carbaldehyde. jst.go.jp Another widely employed method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. umich.edu This reaction involves treating a hydrazone intermediate with the Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride and dimethylformamide (DMF), to achieve cyclization and formylation.

| Precursor | Synthetic Method | Reagents | Key Features |

| This compound-4-carbaldehyde | Duff Reaction | This compound, hexamethylenetetramine, acid | Chemoselective and regiospecific formylation. jst.go.jp |

| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | 1-(4-fluorophenyl)ethan-1-one phenylhydrazone, POCl₃, DMF | Two-step process involving hydrazone formation and then cyclization/formylation. |

Targeted Pyrazole Ring Closure Methodologies

The construction of the pyrazole ring itself is a critical step. A common and versatile method is the cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent. evitachem.com To synthesize this compound derivatives, 3-fluorophenylhydrazine is a key starting material. vulcanchem.com

Another powerful approach for forming the pyrazole ring is through 1,3-dipolar cycloaddition reactions. mdpi.comacs.org This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a sydnone, with a suitable dipolarophile, like an alkyne or an enone. mdpi.comacs.orgnih.gov For instance, 1-(2-fluorophenyl)pyrazoles have been synthesized via the 1,3-dipolar cycloaddition of 3-(2-fluorophenyl)sydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

An ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has also been proposed for the synthesis of 1-aryl-4-nitro-1H-pyrazoles from the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. arkat-usa.orgresearchgate.net

Derivatization Strategies of this compound

Once the this compound core is established, a variety of derivatization strategies can be employed to introduce diverse functional groups and modulate the compound's properties.

Functional Group Interconversions (e.g., Aldehyde to Nitrile, Tetrazole Formation)

The aldehyde group in this compound-4-carbaldehyde is a versatile handle for further transformations. ossila.comjst.go.jp It can be readily converted into other functional groups, significantly expanding the chemical space of accessible derivatives. chinesechemsoc.orgresearchgate.net

One important transformation is the conversion of the aldehyde to a nitrile. This can be achieved by reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by in-situ dehydration. jst.go.jp For example, the synthesis of this compound-4-carbonitrile was accomplished with a 99.0% yield using this method. jst.go.jp

The resulting nitrile can then be used to construct other heterocyclic systems. A notable example is the formation of a tetrazole ring through a 1,3-dipolar cycloaddition reaction between the nitrile and sodium azide (B81097), often catalyzed by ammonium chloride. jst.go.jp This strategy was used to synthesize 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, a compound with potential pharmacological activity. jst.go.jpnih.gov

| Starting Material | Transformation | Reagents | Product | Yield |

| This compound-4-carbaldehyde | Aldehyde to Nitrile | NH₂OH·HCl, NaI, DMF | This compound-4-carbonitrile | 99.0% jst.go.jp |

| This compound-4-carbonitrile | Tetrazole Formation | NaN₃, NH₄Cl, DMF | 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | 99% jst.go.jp |

Halogenation and Other Electrophilic Aromatic Substitutions

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. evitachem.comsmolecule.com Halogenation is a common modification that can significantly impact the electronic properties and biological activity of the molecule. smolecule.com

For instance, the introduction of halogen atoms can be achieved through electrophilic aromatic substitution using halogenating agents. evitachem.com Iodination of pyrazole derivatives can be performed regioselectively at the 4-position using reagents like N-iodosuccinimide (NIS). A tandem cyclization/oxidative halogenation protocol has also been developed to access 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov

Coupling Reactions (e.g., Formation of Pyrazole-Carboxamides)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazole core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of complex derivatives.

A significant application of coupling reactions is the synthesis of pyrazole-carboxamides. This often involves the initial conversion of a pyrazole aldehyde to a carboxylic acid, which can then be activated and coupled with an amine. For example, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using potassium permanganate (B83412). This acid can then be coupled with various amines to form a library of carboxamide derivatives. The synthesis of pyrazoline-1-carboxamides has also been achieved by reacting chalcones with semicarbazide (B1199961) hydrochloride. mdpi.com

Advanced Synthetic Methodologies

Modern synthetic chemistry has moved towards processes that are not only efficient but also safer and more environmentally benign. The synthesis of pyrazoles has benefited significantly from these advancements, with techniques like flow chemistry, green chemistry, and advanced catalysis offering substantial improvements over traditional batch methods.

Flow Chemistry Techniques

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comresearchgate.net Its application in pyrazole synthesis allows for the safe handling of hazardous intermediates and can lead to higher yields and purity. mdpi.comgalchimia.com

A common strategy in flow chemistry involves the multi-step, continuous synthesis of pyrazoles. For instance, a two-stage process can be employed where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This is immediately followed by a second condensation reaction with a hydrazine to generate the desired pyrazole. galchimia.com This method avoids the isolation of potentially unstable intermediates. mdpi.comacs.org

The Knorr cyclocondensation, a classic method for pyrazole synthesis, has also been adapted to flow conditions. This allows for a more efficient workup compared to batch processes, even if the yields are comparable. mdpi.com Furthermore, 1,3-dipolar cycloaddition reactions of terminal alkynes with diazomethane (B1218177) derivatives have been successfully implemented in continuous-flow setups, affording pyrazoles in good yields. mdpi.com

A notable two-step flow strategy for synthesizing 3,5-disubstituted pyrazoles involves an initial copper-catalyzed homocoupling of terminal alkynes to form 1,3-diyne intermediates. These intermediates then react with hydrazine monohydrate in a Cope-type hydroamination to yield the target pyrazoles with yields ranging from 84–90%. mdpi.comrsc.org

| Starting Material | Reagents | Technique | Product | Yield | Reference |

| Anilines | 1. Diazotization reagents2. Vitamin C (reductant)3. Ketoenamine | Four-step continuous flow | N-Aryl pyrazoles | 51–76% | mdpi.com |

| Acetophenones | 1. DMADMF2. Hydrazine | Two-stage continuous flow | Substituted pyrazoles | High yields | galchimia.com |

| Terminal Alkynes | Hydrazine monohydrate | Two-step flow (Copper-catalyzed homocoupling & Cope-type hydroamination) | 3,5-disubstituted pyrazoles | 84–90% | mdpi.comrsc.org |

| Terminal Alkynes | Trimethylsilyldiazomethane | Continuous-flow 1,3-dipolar cycloaddition | 1H-Pyrazoles | 62–78% | mdpi.com |

Green Chemistry Approaches (e.g., Aqueous Media Syntheses)

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.com In pyrazole synthesis, this often involves using water as a solvent, employing reusable catalysts, and utilizing energy-efficient methods like microwave irradiation. thieme-connect.comrsc.orgacs.org

The synthesis of pyrazole derivatives in aqueous media is a key green approach. thieme-connect.com Multicomponent reactions (MCRs), where multiple starting materials react in a single step, are particularly well-suited for aqueous synthesis. acs.org For example, pyrazolones have been synthesized in high yields (85–92%) through an MCR of an arylaldehyde, phenylhydrazine (B124118), ethyl acetoacetate (B1235776), and 2-naphthol (B1666908) using a heterogeneous CeO₂/SiO₂ Lewis acid catalyst in water. thieme-connect.com Similarly, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a surfactant. thieme-connect.com

The use of nanocatalysts in aqueous media represents another significant green innovation. Nano-ZnO has been employed as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate to produce 1,3,5-substituted pyrazoles. mdpi.com

Solvent-free reaction conditions, often coupled with microwave activation, offer another green alternative. scispace.com This approach has been used to synthesize 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds, resulting in high yields and short reaction times. scispace.com The "one-pot" synthesis, where reactants are converted to the final product in a single reactor, further enhances the green credentials of this method by simplifying the procedure and reducing waste. scispace.com

| Reaction Type | Catalyst/Conditions | Solvent | Key Features | Yield | Reference |

| Multicomponent Reaction | CeO₂/SiO₂ | Water | Heterogeneous Lewis acid catalyst | 85–92% | thieme-connect.com |

| Condensation | Nano-ZnO | Aqueous Media | Green nano-catalyst | High | mdpi.com |

| Cycloaddition | Microwave activation | Solvent-free | Short reaction times, high yields | High | scispace.com |

| Multicomponent Reaction | Cetyltrimethylammonium bromide (CTAB) | Water | Surfactant-assisted | - | thieme-connect.com |

| Multicomponent Reaction | Imidazole | Aqueous Media | Facile, green approach | - | acs.org |

Catalytic Methods in Pyrazole Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. researchgate.net The synthesis of pyrazoles, including N-arylpyrazoles like this compound, has greatly benefited from the development of novel catalytic systems, including transition-metal catalysts, nanocatalysts, and organocatalysts. mdpi.comresearchgate.net

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds to create N-arylpyrazoles. A method using the ligand tBuBrettPhos enables the efficient coupling of a variety of aryl triflates, including sterically hindered ones, with pyrazole derivatives to give N-arylpyrazoles in high yields. acs.orgnih.gov

Copper catalysis offers a regioselective approach to pyrazole arylation. By tuning the ligands, it is possible to control the site of arylation on the pyrazole ring, selectively forming either N¹ or N² arylpyrazoles. nih.gov Copper catalysts have also been used in one-pot methodologies for the synthesis of N-arylpyrazoles from α,β-alkynic N-tosyl hydrazones and diaryliodonium triflates. researchgate.net

Ruthenium catalysts have been employed for the direct dehydrogenative alkenylation of N-arylpyrazoles. For instance, Ru(OAc)₂(p-cymene) catalyzes the oxidative alkenylation of C-H bonds with styrenes and alkyl acrylates in the presence of a copper co-catalyst, offering a more atom-economical route compared to traditional Heck reactions. rsc.org

Nanocatalysis and Other Catalysts: As mentioned in the green chemistry section, nano-ZnO has proven to be an effective catalyst for pyrazole synthesis in aqueous media. mdpi.com Other catalysts, such as silver nitrate (B79036) (AgNO₃), have been used to facilitate the [3+2] cycloaddition of pyrazole nitriles with sodium azide to form pyrazolyl-tetrazoles. derpharmachemica.com Additionally, hydroxyapatite/ZnCl₂ nano-flakes have been reported as a highly effective, reusable solid catalyst for the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Palladium / tBuBrettPhos | C-N Coupling | Aryl triflates, Pyrazoles | High yields, tolerates steric hindrance | acs.orgnih.gov |

| Copper-diamine complexes | N-Arylation | Pyrazoles, Aryne precursors | Regioselective (N¹ or N² arylation) | nih.gov |

| Ru(OAc)₂(p-cymene) / Cu(OAc)₂·H₂O | Oxidative Alkenylation | N-aryl pyrazoles, Alkenes | Atom-economical C-H functionalization | rsc.org |

| Nano-ZnO | Condensation | Phenylhydrazine, Ethyl acetoacetate | Eco-friendly, aqueous media | mdpi.com |

| AgNO₃ | [3+2] Cycloaddition | Pyrazole carbonitriles, Sodium azide | Efficient synthesis of pyrazolyl-tetrazoles | derpharmachemica.com |

| HAp/ZnCl₂ nano-flakes | One-pot multicomponent reaction | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | Reusable, high yields, short reaction times | biointerfaceresearch.com |

Electronic Effects of Fluorine on Reactivity

The presence of a fluorine atom on the phenyl ring of this compound significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature, exerted through a negative inductive effect (-I), is a primary determinant of the compound's behavior. olemiss.edu This effect modulates the electron density of both the attached phenyl ring and the pyrazole system.

The electronic influence of the fluorine substituent can be quantified and compared to other halogens, as illustrated in the table below.

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Length (Å) | 1.35 | 1.77 | 1.94 | 2.14 |

| Bond Dissociation Energy (kcal/mol) | 116 | 84 | 72 | 58 |

| Pauling Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |

| Data compiled from various sources. olemiss.edu |

Nucleophilic and Electrophilic Reactivity Patterns

The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, which dictates its reactivity towards attacking reagents. Generally, electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position, which has the highest electron density, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.com The presence of the 3-fluorophenyl group modifies this intrinsic reactivity.

Electrophilic Reactivity: The electron-withdrawing nature of the 3-fluorophenyl substituent can deactivate the pyrazole ring towards electrophiles to some extent, but the C4 position remains the most susceptible site for substitution. A clear example of this is the selective Se-functionalization of this compound at the C4-position using diphenyl diselenide in the presence of potassium persulfate under acidic conditions. acs.org

Nucleophilic Reactivity: The two nitrogen atoms in the pyrazole ring possess lone pairs of electrons, allowing them to act as nucleophiles or bases. smolecule.com Furthermore, the electron-withdrawing effect of the N-aryl group can make the pyrazole ring's carbon atoms, particularly C5, more electrophilic and thus more susceptible to attack by strong nucleophiles. This is observed in ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions where arylhydrazines, acting as nucleophiles, attack the C5 position of substituted dinitropyrazoles. arkat-usa.org

| Reaction Type | Preferred Position(s) | Example Reaction |

| Electrophilic Substitution | C4 | Selenylation with (PhSe)₂/K₂S₂O₈ acs.org |

| Nucleophilic Attack | C3 and C5 | Reaction with arylhydrazines arkat-usa.org |

| This table summarizes the general reactivity patterns of the pyrazole ring. mdpi.comacs.orgarkat-usa.org |

Hydrogenation and Reduction Pathways

The pyrazole ring, being aromatic, is generally stable but can undergo hydrogenation under specific catalytic conditions to modify its double bonds. smolecule.com Such reduction pathways are crucial for synthesizing various saturated or partially saturated heterocyclic scaffolds. The catalysts for these transformations often involve transition metals.

Recent advancements have highlighted the use of earth-abundant 3D transition metals for hydrogenation reactions. Manganese-based catalysts, for example, have been effectively used for the transfer hydrogenation of various functional groups. rsc.org Practical and scalable catalytic systems employing pyrazole ligands coordinated to manganese have been developed, demonstrating high tolerance for a diverse array of functional groups. rsc.org Similarly, copper-ligated complexes have been shown to catalyze the hydrogenation of aldehydes and ketones efficiently. rsc.org While these examples often involve the reduction of other functional groups within a molecule containing a pyrazole moiety or use pyrazoles as ligands, the methodologies are relevant for the potential reduction of the this compound core itself.

| Catalyst System | Metal | Application |

| Pyrazole-Ligand System | Manganese (Mn) | Transfer hydrogenation of alcohols rsc.org |

| (RPNHP)CuBr/KOtBu | Copper (Cu) | Hydrogenation of aldehydes and ketones rsc.org |

| This table presents examples of modern catalyst systems used for hydrogenation reactions. |

Oxidative Transformations (e.g., Pyrazoline Aromatization)

Oxidative reactions involving pyrazole derivatives can lead to a variety of structural modifications. One of the most significant oxidative transformations is the aromatization of a pyrazoline (a dihydro-pyrazole) to form the corresponding stable pyrazole. This pathway is a common final step in many pyrazole syntheses. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via the oxidative aromatization of its pyrazoline precursor under conventional heating. mdpi.com This demonstrates a robust method for creating the aromatic pyrazole core.

Other oxidative transformations can target substituents on the pyrazole ring. The aldehyde group of ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Furthermore, pyrazole derivatives can undergo oxidative cyclization reactions. For example, 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazines can be converted to fused 3-(pyrazol-4-yl)- smolecule.comvulcanchem.commdpi.comtriazolo[4,3-a]pyridines using the mild oxidant iodobenzene (B50100) diacetate. nih.gov

| Oxidizing Agent | Transformation | Substrate |

| Heat/Air | Pyrazoline → Pyrazole | Fluorinated Pyrazoline mdpi.com |

| Iodobenzene Diacetate (IBD) | Oxidative Cyclization | Pyrazolyl-methylene-hydrazine nih.gov |

| KMnO₄, CrO₃ | Aldehyde → Carboxylic Acid | Formyl-pyrazole derivative |

| This table outlines various oxidative transformations involving pyrazole derivatives. |

Intermolecular Interactions: Focus on Halogen Bonding

The fluorine atom in this compound plays a critical role in mediating intermolecular interactions, most notably through hydrogen bonds and halogen bonds. While fluorine is a poor halogen bond donor due to its high electronegativity, it can act as a halogen bond acceptor. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on a covalently bonded halogen atom (like iodine or bromine) is attracted to a Lewis basic site, such as the fluorine atom in the 3-fluorophenyl group. unito.it

The importance of halogen bonding in the solid-state architecture of fluorinated heterocycles has been increasingly recognized. mdpi.comsemanticscholar.org Studies on halogenated pyrazoles have been used to investigate the propensity of these molecules to form halogen bonds. semanticscholar.org In addition to acting as a halogen bond acceptor, the fluorine atom can participate in other weak interactions, such as C−H···F hydrogen bonds, which, along with π-π stacking, can stabilize the crystal lattice structure of fluorophenyl pyrazole derivatives. These non-covalent forces are crucial in molecular recognition, supramolecular assembly, and the binding of drug molecules to biological targets like enzymes. unito.it

| Interaction Type | Description | Role of Fluorine |

| Halogen Bonding | Non-covalent interaction between a halogen's σ-hole and a Lewis base. unito.it | Acts as a halogen bond acceptor. unito.it |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like F, O, or N. | Can act as a hydrogen bond acceptor (e.g., C-H···F). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The fluorophenyl and pyrazole rings can participate. |

| This table summarizes key intermolecular interactions involving the this compound moiety. |

Spectroscopic and Structural Elucidation of 1 3 Fluorophenyl 1h Pyrazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds like 1-(3-fluorophenyl)-1H-pyrazole, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive picture of the molecular environment.

The ¹H NMR spectrum of 1-(phenyl)-1H-pyrazole derivatives is characterized by distinct signals corresponding to the protons on the pyrazole (B372694) ring and the phenyl substituent. For this compound, the pyrazole protons typically appear as three signals in the aromatic region. The proton at the C5 position is often the most downfield, followed by the C3 and C4 protons.

The protons on the 3-fluorophenyl ring exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The protons ortho and para to the fluorine atom will show coupling to ¹⁹F, which helps in their assignment. In the case of analogs, such as 1-(2-fluorophenyl)pyrazoles, the signals for the pyrazole hydrogens appear at distinct chemical shifts. For instance, the H-5 proton in some 1-(2-fluorophenyl)pyrazole derivatives is observed as a doublet around 8.43 ppm. nih.gov The aromatic protons of the phenyl ring will typically appear as a multiplet, with their chemical shifts and multiplicities influenced by the position of substituents and the heteronuclear coupling with fluorine. nih.gov

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | CH₃ (pyrazole) | 2.49 | s |

| Ar-H | 7.05-7.53 | m | |

| CHO | 9.96 | s | |

| 3-(2-Fluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Pyrazole H | 3.20, 3.88, 5.20 | dd |

| Ar-H | 6.72-7.98 | m | |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Pyrazole H-4 | 6.84 | s |

| Ar-H | 7.07-8.71 | m |

This table presents ¹H NMR data for selected analogs of this compound to illustrate typical chemical shifts. rsc.orgrsc.orgmdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the three pyrazole carbons and the six carbons of the fluorophenyl ring. The carbon atom directly bonded to the fluorine (C3 of the phenyl ring) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz. mdpi.com Carbons at the ortho (C2, C4) and meta (C1, C5) positions will show smaller two-bond (²JCF) and three-bond (³JCF) coupling, respectively, which aids in the definitive assignment of the aromatic signals. mdpi.com

For example, in the analog 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the carbon attached to fluorine shows a doublet with ¹JCF = 248.9 Hz. mdpi.com The pyrazole carbons also give characteristic signals; for instance, in various 1,3,5-trisubstituted pyrazoles, the C3, C4, and C5 carbons are readily assigned based on their chemical environments and substitution patterns. rsc.org

| Compound | Carbons | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | CH₃ | 13.8 | |

| Aromatic/Pyrazole | 123.1-151.2 | ||

| C=O | 186.2 | ||

| 3-(2-Fluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Pyrazole | 45.7, 64.5 | |

| Aromatic/Pyrazole | 113.4-160.4 | ||

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Pyrazole C-4 | 108.92 | |

| Aromatic C-F | 162.68 | ¹JCF = 248.9 | |

| Aromatic CH | 115.68 | ²JCF = 21.6 | |

| Aromatic C | 130.67 | ³JCF = 8.2 |

This table presents ¹³C NMR data for selected analogs to illustrate typical chemical shifts and C-F coupling constants. rsc.orgrsc.orgmdpi.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the phenyl ring. This technique is particularly useful in mechanistic studies of reactions involving fluorinated compounds, allowing for real-time quantification and identification of different fluorinated species in a reaction mixture. mdpi.com In studies of various fluorinated pyrazole derivatives, ¹⁹F NMR signals are observed at specific chemical shifts that confirm the presence and electronic state of the fluorine substituents. mdpi.comresearchgate.net

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons. HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure. For instance, in the structural analysis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HMBC spectra showed a key correlation between the H4 proton of the pyrazole ring and the C3 and C5 carbons, confirming the connectivity within the heterocyclic core. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These bands from both the phenyl and pyrazole rings appear in the 1450-1600 cm⁻¹ region. For many pyrazole derivatives, aromatic C=C stretching is confirmed by intense peaks between 1574-1591 cm⁻¹, while C=N stretching occurs around 1463-1477 cm⁻¹. wisdomlib.org

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the fingerprint region, typically between 1100-1250 cm⁻¹. In the analog 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, this C-F vibration is identified at 1224 cm⁻¹. semanticscholar.org

| Compound | C=C / C=N Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 1593, 1495, 1360 | 1224 | 3049 (Aromatic C-H) |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | 1662, 1607, 1586 | 1234, 1160 | 2104 |

| Various Pyrazole Derivatives | 1574-1591 (C=C), 1463-1477 (C=N) | - | 3341-3353 (N-H, if present) |

This table presents characteristic IR absorption frequencies for selected fluorinated pyrazole analogs. mdpi.comsemanticscholar.orgwisdomlib.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇FN₂), the monoisotopic mass is 162.0593 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺.

Predicted mass spectrometry adducts for this compound are shown below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.06661 |

| [M+Na]⁺ | 185.04855 |

| [M-H]⁻ | 161.05205 |

| [M]⁺ | 162.05878 |

This table shows predicted m/z values for common adducts of this compound. uni.lu

Experimental HRMS analysis of analogs confirms their composition. For example, the [M+H]⁺ ion for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was found at m/z 365.1417. semanticscholar.org The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for N-arylpyrazoles involve cleavage of the bond between the phenyl group and the pyrazole nitrogen, as well as fragmentation of the pyrazole ring itself.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and packing in the crystal lattice.

For instance, the crystal structures of several di- and tri-substituted fluorophenyl pyrazole derivatives have been successfully elucidated. nih.govmdpi.com These studies provide a framework for predicting the likely solid-state conformation of this compound. Key parameters obtained from such analyses include the crystal system, space group, and unit cell dimensions.

A study on 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole revealed a monoclinic crystal system. nih.gov The analysis highlighted the dihedral angles between the various aromatic rings as a key structural feature. nih.gov In this specific analog, the dihedral angle between the two fluorophenyl groups is 66.34 (8)°, while the angle between the pyrazole and the attached phenyl ring is 11.50 (9)°. nih.gov Similarly, the structure of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide also crystallizes in the monoclinic system and its packing is stabilized by various intermolecular interactions, including hydrogen bonds. mdpi.comresearchgate.net

The crystallographic data for these representative analogs are summarized below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆F₂N₂ | Monoclinic | P2₁/c | 12.2880 | 13.1678 | 11.3245 | 112.661 | 1690.91 | nih.gov |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | C₁₆H₁₃F₂N₃O | Monoclinic | C2/c | 17.6219 | 10.8735 | 15.3216 | 102.864 | 2862.11 | mdpi.comresearchgate.net |

These detailed structural analyses of analogs are invaluable, providing a solid foundation for understanding the steric and electronic properties of the broader class of fluorophenyl-pyrazole compounds.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for the separation of target compounds from reaction mixtures and the subsequent assessment of their purity. For fluorophenyl-pyrazole derivatives, a combination of column chromatography, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) is typically employed.

Column Chromatography is the primary method for the purification of synthesized pyrazole analogs on a preparative scale. rsc.orgmdpi.commdpi.com The crude product from a reaction is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column to elute the components at different rates. rsc.orgamazonaws.com For various fluorophenyl-pyrazole derivatives, common mobile phases consist of a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane. rsc.orgmdpi.commdpi.com The selection of the solvent ratio is optimized to achieve efficient separation of the desired product from any remaining starting materials, by-products, or isomers.

Thin Layer Chromatography (TLC) is used extensively for the rapid, qualitative monitoring of reaction progress. mdpi.comsemanticscholar.org By spotting the reaction mixture on a TLC plate (silica gel on aluminum), chemists can quickly determine the consumption of starting materials and the formation of new products. It is also a crucial tool for optimizing the solvent system for column chromatography. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment of the isolated compound. mdpi.com Reverse-phase HPLC is particularly common for this class of molecules. researchgate.net In a typical setup, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of acetonitrile (B52724) and water. researchgate.net A study on (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] utilized an acetonitrile:water (90:10) mobile phase with a C18 column, achieving a retention time of 7.3 minutes for the analyte. researchgate.net Another analysis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole reported a retention time of 17.776 minutes, demonstrating the technique's utility in verifying compound purity. mdpi.com

The table below summarizes typical chromatographic conditions used for the analysis and purification of fluorophenyl-pyrazole analogs.

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Ref |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | Purification | rsc.orgmdpi.com |

| Column Chromatography | Silica Gel | Hexane / Dichloromethane (1:1, v/v) | Purification | mdpi.com |

| HPLC | Luna 5µ C18 | Acetonitrile / Water (90:10) | Purity Assessment | researchgate.net |

| TLC | Silica Gel GF254 | N/A (solvent system dependent) | Reaction Monitoring | mdpi.comsemanticscholar.org |

Together, these chromatographic methods form a standard workflow that ensures the isolation of this compound and its analogs in high purity, which is a prerequisite for subsequent spectroscopic analysis and further research.

Medicinal Chemistry and Biological Activity of 1 3 Fluorophenyl 1h Pyrazole Derivatives

General Pharmacological Profile of Fluorinated Pyrazoles

Fluorinated pyrazoles represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. researchgate.netacs.org The introduction of fluorine atoms into the pyrazole (B372694) scaffold can enhance metabolic stability, bioavailability, and the therapeutic profile of the molecule. researchgate.netmdpi.com These derivatives have been extensively investigated for their potential as therapeutic agents across various disease areas.

The pharmacological versatility of fluorinated pyrazoles is well-documented, with research highlighting their efficacy as anti-inflammatory, analgesic, anticancer, antimicrobial, antihypertensive, and antiviral agents. japsonline.comrowan.edufrontiersin.orgglobalresearchonline.net Furthermore, emerging studies have pointed towards other therapeutic potentials, including antidiabetic, neuroprotective, and anticonvulsant effects. nih.govnih.govnih.gov The diverse biological activities are attributed to the ability of the fluorinated pyrazole core to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netresearchgate.net The specific pharmacological profile is often dictated by the nature and position of various substituents on the pyrazole ring and the attached phenyl group. frontiersin.org

Anti-inflammatory and Analgesic Properties

Derivatives of 1-(3-fluorophenyl)-1H-pyrazole have been investigated for their potential anti-inflammatory and analgesic properties. The pyrazole nucleus is a key component in several well-known anti-inflammatory drugs. japsonline.comnih.gov Research into fluorinated pyrazole chalcones has identified compounds with significant anti-inflammatory and analgesic activities, with some showing a dual profile comparable to standard drugs like diclofenac (B195802) sodium and aspirin. ekb.eg

One notable derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM021), has been highlighted as a promising anti-inflammatory and analgesic agent. researchgate.netossila.com Its mechanism of action is believed to involve peripheral opioid receptors and the activation of the nitric oxide/cGMP/KATP pathway. researchgate.net The antinociceptive effect of pyrazole compounds with fluorine substitutions on the phenyl ring has been associated with the activation of opioid receptors and the blockage of acid-sensing ion channels. frontiersin.org

| Compound | Activity | Model/Target | Key Findings | Reference |

|---|---|---|---|---|

| Fluorinated Pyrazole Chalcones | Anti-inflammatory & Analgesic | Carrageenan paw edema model (rats), Tail-flick method (rats) | Several compounds showed significant activity, with some exhibiting a dual profile comparable to diclofenac and aspirin. | ekb.eg |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM021) | Anti-inflammatory & Analgesic | Peripheral opioid receptors, NO/cGMP/KATP pathway | Identified as a promising agent with a proposed mechanism involving opioid receptor activation. | researchgate.net |

| Pyrazole compounds with fluorine substitutions | Antinociceptive | Opioid receptors, Acid-sensing ion channel subtype 1α (ASIC-1α) | The position of the fluorine atom on the phenyl ring influences the antinociceptive effect. | frontiersin.org |

Anticancer and Antitumor Efficacy

The this compound scaffold has been utilized in the development of novel compounds with potential anticancer and antitumor activities. Pyrazole derivatives are recognized as important pharmacophores in cancer research due to their ability to interact with various targets involved in cancer progression. mdpi.comresearchgate.net The incorporation of fluorine can enhance the anticancer properties of these molecules. mdpi.com

Research has shown that pyrazole derivatives can exhibit anticancer activity against a range of human tumor cell lines, including those of the lung, breast, and cervix. rsc.org For instance, certain 1H-pyrazole derivatives containing a disubstituted urea (B33335) moiety, synthesized from this compound-4-carbaldehyde, have been investigated as potential anti-melanoma agents. ossila.com Additionally, novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. nih.gov Some of these compounds demonstrated potent activity and were able to downregulate the prostate-specific antigen (PSA). nih.gov

The mechanisms of anticancer action for pyrazole derivatives are diverse and can include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). researchgate.netglobalresearchonline.netdntb.gov.ua

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 1H-Pyrazole derivatives with N,N'-disubstituted urea moiety | Melanoma | Investigated as potential anti-melanoma agents. | ossila.com |

| 3-(4-Fluorophenyl)-1H-pyrazole derivatives | Prostate cancer (LNCaP, PC-3) | Showed potent antiproliferative activity and PSA downregulation. | nih.gov |

| Pyrazolylbenzimidazole hybrids | Lung (A549), Breast (MCF-7), Cervical (HeLa) | Showed potent growth inhibition against all tested cell lines. | rsc.org |

| Pyrazolo[1,5-a]pyrimidine derivatives | Hepatocellular carcinoma (HepG-2), Colon carcinoma (HCT-116), Breast adenocarcinoma (MCF-7) | Demonstrated significant anticancer activity, particularly against liver cancer cells. | dntb.gov.ua |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

The this compound framework is a constituent of various derivatives that have been explored for their broad-spectrum antimicrobial properties. The pyrazole ring system is a well-established pharmacophore in the design of antimicrobial agents. ijpsonline.com The presence of fluorine atoms can modulate the physicochemical properties of these compounds, potentially enhancing their antimicrobial efficacy. ijpsonline.com

Fluorinated pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. japsonline.comnih.gov For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antifungal research, fluorinated pyrazole aldehydes have been evaluated for their activity against various phytopathogenic fungi. nih.gov Some of these compounds have shown moderate to good inhibitory effects. nih.gov

Furthermore, pyrazole-containing derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis (anti-TB) agents. rowan.edunih.gov The co-infection of tuberculosis with HIV and the rise of drug-resistant strains have necessitated the development of novel therapeutics. rowan.edunih.gov Several synthesized pyrazole derivatives have shown promising potency against Mycobacterium tuberculosis, potentially through novel mechanisms of action. rowan.edunih.gov For example, pyrazole-4-carboxamide derivatives have been synthesized and tested for their antitubercular activity against the H37Rv strain of M. tuberculosis. japsonline.com

| Compound Class | Activity | Organisms | Key Findings | Reference |

|---|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Antibacterial | Gram-positive bacteria (MRSA, Enterococcus faecalis) | Effective growth inhibitors and prevent biofilm formation. | nih.gov |

| Fluorinated pyrazole aldehydes | Antifungal | Phytopathogenic fungi (Sclerotinia sclerotiorum, Fusarium culmorum) | Showed moderate activity against the tested fungal species. | nih.gov |

| Pyrazole-4-carboxamide derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | Some compounds exhibited significant antitubercular activity. | japsonline.com |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Antitubercular | Mycobacterium tuberculosis H37Rv | Some compounds were found to be potent inhibitors of M. tuberculosis. | acs.org |

Antihypertensive and Cardiovascular Effects

A specific derivative of this compound has been identified as a potential agent for the management of hypertension. The compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been synthesized and investigated for its antihypertensive effects. nih.govresearchgate.netnih.gov

Studies using spontaneously hypertensive rats have demonstrated that both acute intravenous and chronic oral administration of LQFM-21 can effectively reduce mean arterial pressure. nih.govresearchgate.net The antihypertensive and vasodilator effects of this compound are suggested to be mediated through the involvement of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and muscarinic receptors. nih.govresearchgate.net Ex vivo experiments have shown that LQFM-21 induces endothelium-dependent relaxation in isolated aortic rings, an effect that is blocked by inhibitors of guanylyl cyclase and nitric oxide synthase. nih.gov These findings indicate that LQFM-21 holds promise as a novel antihypertensive drug candidate. nih.govresearchgate.net

Antiviral Activities

Fluorinated pyrazole derivatives have been explored for their potential as antiviral agents. The pyrazole scaffold has been incorporated into molecules designed to modulate Toll-Like Receptor 7 (TLR-7), which plays a role in the innate immune response to viral infections. nih.gov One such 4-fluoropyrazole hybrid demonstrated selective modulation of TLR7 receptor activity. nih.gov

In the context of the Hepatitis C virus (HCV), fluorinated azetidine-based pyrazole molecular hybrids have been designed and evaluated. nih.gov These compounds have shown inhibitory activity against the HCV genotype-1b, with some analogues exhibiting potent inhibitory action. nih.gov The versatility of the pyrazole ring allows for structural modifications that can lead to the development of new antiviral therapies. nih.gov

Other Therapeutic Potentials (e.g., Antidiabetic, Neuroprotective, Anticonvulsant)

Beyond the more extensively studied areas, derivatives of this compound and related fluorinated pyrazoles are being investigated for a variety of other therapeutic applications.

Antidiabetic Potential: Pyrazole-containing compounds have been identified as potential antidiabetic agents. nih.govovid.cominnspub.netresearchgate.net They can act as either activators or inhibitors of enzymes involved in glucose metabolism. ovid.comresearchgate.net For example, pyrazole derivatives have been shown to be activators of glucokinase and inhibitors of sodium-glucose co-transporter-2 (SGLT2), dipeptidyl peptidase-4 (DPP-4), and glycogen (B147801) synthase kinase-3beta (GSK-3β). ovid.comresearchgate.net Pyrazole-based Schiff bases have also demonstrated inhibitory effects against α-amylase and α-glucosidase. mdpi.com

Neuroprotective and Anticonvulsant Activities: The neuroprotective potential of pyrazole derivatives has been a subject of interest. nih.gov Some pyrazole-5-fluorosulfate compounds have been identified as selective butyrylcholinesterase (BuChE) inhibitors, which are being explored for the treatment of Alzheimer's disease. tandfonline.comnih.gov Certain derivatives have shown remarkable neuroprotection in preclinical models. tandfonline.comnih.gov Additionally, the pyrazole nucleus is a known pharmacophore in the development of anticonvulsant drugs. japsonline.com

| Therapeutic Area | Mechanism/Target | Compound Class/Example | Key Findings | Reference |

|---|---|---|---|---|

| Antidiabetic | Enzyme inhibition/activation (e.g., SGLT2, DPP-4, α-glucosidase) | Pyrazole derivatives, Pyrazole-based Schiff bases | Demonstrated potential to modulate key targets in glucose metabolism. | ovid.comresearchgate.netmdpi.com |

| Neuroprotective | Butyrylcholinesterase (BuChE) inhibition | Pyrazole-5-fluorosulfates | Showed selective BuChE inhibition and neuroprotective effects in models of Alzheimer's disease. | tandfonline.comnih.gov |

| Anticonvulsant | Not specified | General pyrazole derivatives | The pyrazole scaffold is recognized for its potential in developing anticonvulsant agents. | japsonline.com |

Mechanistic Studies of Biological Action

The biological activities of derivatives based on the this compound scaffold are diverse, stemming from their interaction with various physiological targets. Mechanistic studies have revealed their roles in enzyme inhibition and the modulation of crucial cellular signaling pathways.

While the broader pyrazole class of compounds is known to inhibit a wide range of enzymes, including various kinases and cyclooxygenases, specific research on this compound derivatives has prominently highlighted their potential as cholinesterase inhibitors. nih.govnih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: Certain pyrazoline derivatives, which are dihydro-pyrazoles, featuring the 1-(3-fluorophenyl) substituent have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org A study focusing on a series of 1,3,5-trisubstituted-2-pyrazolines identified compound 2i , 1-(3-fluorophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline, as an effective AChE inhibitor. acs.org However, its inhibitory activity was found to be less potent than other analogues in the same series, such as the 3-nitrophenyl derivative (2l ), which demonstrated an IC₅₀ value of 0.040 µM. acs.org This highlights the significant influence of the substitution pattern on the N1-phenyl ring for AChE inhibitory action. acs.org

| Compound | N1-Aryl Substituent | AChE IC₅₀ (µM) |

|---|---|---|

| 2i | 3-Fluorophenyl | Not specified, but less active than 2a, 2g, 2j, 2l |

| 2j | 3-Chlorophenyl | 0.062 |

| 2l | 3-Nitrophenyl | 0.040 |

| Donepezil (Reference) | - | 0.021 |

Molecular docking studies have suggested the potential for fluorinated pyrazole derivatives to interact with receptors such as the human estrogen receptor alpha (ERα). mdpi.com However, specific experimental binding and modulation data for this compound derivatives on receptors like Opioid, ASIC-1α, ERα, CB1, ACE2, PBR, or Serotonin are not extensively detailed in the reviewed literature.

NO/cGMP Pathway: A notable derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, known as LQFM-21 , has been shown to exert its antihypertensive effects through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. nih.gov Research indicates that LQFM-21 induces endothelium-dependent vasorelaxation. This effect was significantly blocked by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ), confirming the involvement of the NO/cGMP signaling cascade. nih.gov The findings suggest that the compound's vasodilator and antihypertensive properties are mediated by the production of nitric oxide, which in turn activates guanylyl cyclase, leading to increased cGMP levels and smooth muscle relaxation. nih.gov Furthermore, the cardiovascular effects of LQFM-21 were attenuated by atropine, suggesting a potential role for muscarinic receptors in its mechanism of action. nih.gov

The pharmacological properties of this compound derivatives have been assessed using a variety of established models.

In Vitro Models:

Enzyme Inhibition Assays: The inhibitory activity of pyrazoline derivatives against AChE was determined using a modified spectrophotometric method based on Ellman's reaction, which measures the activity of the enzyme. acs.org

Vasodilation Studies: Ex vivo experiments using isolated aortic rings from rats are employed to study the vasorelaxant effects of compounds like LQFM-21. These models help to determine whether the relaxation is endothelium-dependent and to elucidate the cellular pathways involved, such as the NO/cGMP pathway. nih.gov

In Vivo Models:

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard for evaluating the in vivo anti-inflammatory activity of novel compounds. nih.govjapsonline.com While used for many pyrazole derivatives, specific data for 1-(3-fluorophenyl) analogues in this model is limited in the available literature.

Antihypertensive Models: Spontaneously hypertensive rats (SHR) serve as a key in vivo model to evaluate the antihypertensive effects of compounds. Acute intravenous and chronic oral administration of LQFM-21 in SHR models demonstrated its ability to significantly reduce mean arterial pressure and heart rate, confirming its potent antihypertensive properties. nih.gov

Structure-Activity Relationship (SAR) Investigations

The therapeutic efficacy and selectivity of this compound derivatives are highly dependent on their molecular structure. SAR studies investigate how modifying chemical substituents on the pyrazole and phenyl rings alters biological activity.

SAR analyses have provided valuable insights, particularly for AChE inhibition. In a series of 1-aryl-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazolines, the substituent on the N1-phenyl ring was found to be a critical determinant of inhibitory potency against AChE. acs.org

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group at the meta-position of the N1-phenyl ring (compound 2l ), resulted in the most potent AChE inhibition in the series (IC₅₀ = 0.040 µM). acs.org

Halogen Substitution: Halogen substitution also influenced activity. A chloro-substituent at the meta-position (compound 2j , IC₅₀ = 0.062 µM) conferred stronger potency than the fluoro-substituent at the same position (compound 2i ). acs.org

General Trend: This suggests that for this class of pyrazolines, electron-withdrawing substituents at the meta-position of the 1-phenyl ring are favorable for enhancing AChE inhibitory activity. acs.org

| Compound | Substituent at meta-position of N1-Phenyl Ring | AChE IC₅₀ (µM) |

|---|---|---|

| 2l | -NO₂ | 0.040 |

| 2j | -Cl | 0.062 |

| 2i | -F | Less potent than 2j and 2l |

Role of Fluorine Atom in Enhancing Bioavailability and Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and duration of action. A primary route of metabolism for many aromatic compounds is cytochrome P450 (CYP)-mediated oxidation. The substitution of a hydrogen atom with a fluorine atom at a metabolically vulnerable position on the phenyl ring can block this oxidation. The C-F bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. mdpi.comresearchgate.net This prevents the formation of hydroxylated metabolites, thereby slowing down the rate of metabolic clearance and increasing the compound's half-life in the body. nih.gov For instance, the well-known anti-inflammatory drug Celecoxib (B62257), which features a pyrazole core, incorporates a fluorine-substituted phenyl ring to improve its metabolic stability. mdpi.comresearchgate.net

Beyond simply blocking metabolic sites, the fluorine atom exerts strong inductive effects due to its high electronegativity. This can influence the electronic environment of the entire molecule, potentially altering the reactivity of adjacent or even distant sites that are prone to metabolic attack. chemrxiv.org This electronic perturbation can make the molecule a poorer substrate for metabolizing enzymes, further contributing to its stability.

Bioavailability is also favorably impacted by the presence of a fluorine atom. Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a key step in drug absorption. However, the effect of fluorine on lipophilicity is complex; while a single fluorine atom often increases it, the effect is not as pronounced as with other halogens like chlorine or bromine. This subtle modulation can be advantageous in achieving an optimal balance between lipophilicity for membrane permeation and aqueous solubility for formulation and distribution. Studies on fluorinated celecoxib derivatives have shown that modifications to the fluorinated alkyl group, such as deuteration or chain elongation, can further refine metabolic stability, highlighting the nuanced role of fluorine and its chemical context within the molecule. mdpi.com

The strategic placement of a fluorine atom, as seen in the this compound scaffold, is a key design element aimed at producing more robust drug candidates with improved pharmacokinetic profiles.

Pharmacophore Mapping for Rational Drug Design

Pharmacophore mapping is a powerful computational tool in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. For this compound derivatives, pharmacophore modeling and associated techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding the key structural requirements for their biological activity and in designing new, more potent compounds. nih.govjuniperpublishers.com

A pharmacophore model is generated by analyzing a set of active molecules and extracting their common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For pyrazole derivatives, these studies have consistently identified several key features crucial for their interaction with various biological targets.

Commonly identified pharmacophoric features for biologically active pyrazole derivatives include:

Aromatic Rings (R): The phenyl and pyrazole rings themselves often serve as crucial aromatic/hydrophobic features that engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The 3-fluorophenyl group is a key component of this feature.

Hydrogen Bond Acceptors (A): The nitrogen atoms of the pyrazole ring are frequently identified as essential hydrogen bond acceptors, forming critical interactions with amino acid residues in the target protein.

Hydrogen Bond Donors (D): Depending on the substitution pattern on the pyrazole core or its appended groups, hydrogen bond donor features can also be vital for activity.

Hydrophobic Sites (H): Substituents on the pyrazole or phenyl rings can contribute to hydrophobic interactions, which are often a driving force for ligand-receptor binding.

Several 3D-QSAR and pharmacophore modeling studies on various classes of pyrazole derivatives have been successful in creating predictive models. These models are not only descriptive, explaining the observed structure-activity relationships (SAR), but are also predictive, allowing for the virtual screening of compound libraries to identify new potential hits or for the rational design of novel derivatives with enhanced activity. researchgate.netnih.gov The statistical robustness of these models is typically validated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). High values for these parameters indicate a strong correlation between the model's predictions and experimental data. juniperpublishers.comtandfonline.com

For example, a five-point pharmacophore model (DHRRR) with one hydrogen bond donor, one hydrophobic site, and three aromatic rings was developed for a series of pyrazole derivatives with anti-tubercular activity. researchgate.net Another study on pyrazole-based α-glucosidase inhibitors generated a best hypothesis (AARRR) model. tandfonline.com These models provide a 3D blueprint outlining the necessary steric and electronic features for potent biological activity. By mapping the this compound scaffold onto these validated pharmacophore models, medicinal chemists can rationally design modifications to optimize target affinity and selectivity.

Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl 1h Pyrazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 1-(3-fluorophenyl)-1H-pyrazole, docking simulations are instrumental in understanding its potential interactions with biological targets, such as enzymes and receptors. researchgate.netdergipark.org.tr The pyrazole (B372694) ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a variety of protein targets. nih.gov